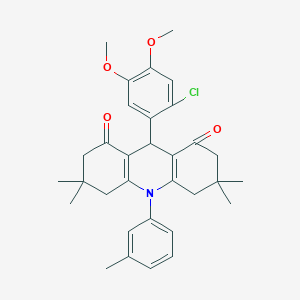![molecular formula C28H28N2O3 B307540 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2,4,6-trimethoxyphenyl)methyl]-1H-indole](/img/structure/B307540.png)
2-methyl-3-[(2-methyl-1H-indol-3-yl)(2,4,6-trimethoxyphenyl)methyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-[(2-methyl-1H-indol-3-yl)(2,4,6-trimethoxyphenyl)methyl]-1H-indole is a chemical compound with a complex structure that has been of great interest to scientists in the field of medicinal chemistry. This compound is also known as AG-1478, and it has been used in various scientific studies to investigate its potential as a therapeutic agent for different diseases.
Mechanism of Action
The mechanism of action of 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2,4,6-trimethoxyphenyl)methyl]-1H-indole involves its ability to selectively inhibit the activity of the EGFR. This inhibition prevents the receptor from activating downstream signaling pathways that are involved in cell proliferation and survival. As a result, the growth and spread of cancer cells are inhibited, leading to a potential therapeutic effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may have potential therapeutic applications in other diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2,4,6-trimethoxyphenyl)methyl]-1H-indole in lab experiments is its selectivity for the EGFR. This allows researchers to investigate the role of this receptor in various diseases and to test the potential therapeutic effects of inhibiting its activity. However, one of the limitations of using this compound is its complex structure, which makes it difficult to synthesize and purify.
Future Directions
There are several future directions for research on 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2,4,6-trimethoxyphenyl)methyl]-1H-indole. One potential area of research is the development of more efficient and cost-effective methods for synthesizing this compound. Additionally, further studies are needed to investigate the potential therapeutic effects of this compound in other diseases such as inflammation, neurodegenerative diseases, and cardiovascular diseases. Finally, more research is needed to investigate the potential side effects and toxicity of this compound in humans.
Synthesis Methods
The synthesis of 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2,4,6-trimethoxyphenyl)methyl]-1H-indole is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through a reaction between 2-methyl-1H-indole-3-carboxaldehyde and 2,4,6-trimethoxybenzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then further purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
2-methyl-3-[(2-methyl-1H-indol-3-yl)(2,4,6-trimethoxyphenyl)methyl]-1H-indole has been extensively studied for its potential use in various scientific applications. One of the most promising areas of research has been its use as a selective inhibitor of the epidermal growth factor receptor (EGFR). This receptor is known to play a critical role in the development and progression of various types of cancer, and inhibiting its activity has been shown to be an effective strategy for treating cancer.
properties
Molecular Formula |
C28H28N2O3 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-methyl-3-[(2-methyl-1H-indol-3-yl)-(2,4,6-trimethoxyphenyl)methyl]-1H-indole |
InChI |
InChI=1S/C28H28N2O3/c1-16-25(19-10-6-8-12-21(19)29-16)28(26-17(2)30-22-13-9-7-11-20(22)26)27-23(32-4)14-18(31-3)15-24(27)33-5/h6-15,28-30H,1-5H3 |
InChI Key |
VGORYOMKFGYHCH-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=C(NC4=CC=CC=C43)C)C5=C(C=C(C=C5OC)OC)OC |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=C(NC4=CC=CC=C43)C)C5=C(C=C(C=C5OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole](/img/structure/B307457.png)
![4-{7-Acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-2-ethoxyphenyl acetate](/img/structure/B307458.png)
![3-[(3-bromo-4-ethoxy-5-methoxyphenyl)(1-methyl-1H-indol-3-yl)methyl]-1-methyl-1H-indole](/img/structure/B307460.png)
![10-(4-bromophenyl)-9-[3-ethoxy-4-(2-propynyloxy)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B307462.png)
![Methyl 4-{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B307466.png)

![1-[6-Methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B307468.png)
![2-[2-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]acetamide](/img/structure/B307470.png)
![ethyl 4-{5-[(2-[(2-chlorobenzyl)sulfanyl]-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B307471.png)
![ethyl 4-{5-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-furyl}benzoate](/img/structure/B307472.png)
![3-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole](/img/structure/B307473.png)
![2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one](/img/structure/B307474.png)
![2-[3-(Butylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chloro-6-methoxyphenyl propanoate](/img/structure/B307475.png)
![4-[Bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol](/img/structure/B307476.png)